molecular formula C7H4Br2F3NO B1447409 4,5-Dibromo-2-(trifluoromethoxy)aniline CAS No. 1805123-70-9

4,5-Dibromo-2-(trifluoromethoxy)aniline

Cat. No.: B1447409
CAS No.: 1805123-70-9
M. Wt: 334.92 g/mol
InChI Key: UAEDUKCOOBBCRX-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(trifluoromethoxy)aniline typically involves the bromination of 2-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dibromo-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2,5-Dibromo-4-(trifluoromethoxy)aniline

Uniqueness

4,5-Dibromo-2-(trifluoromethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine atoms and the trifluoromethoxy group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4,5-dibromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEDUKCOOBBCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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